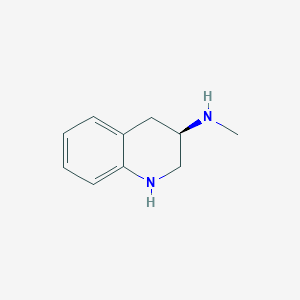

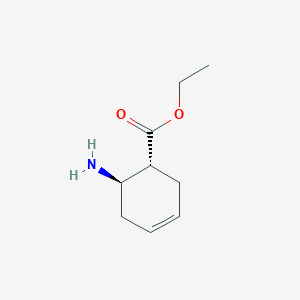

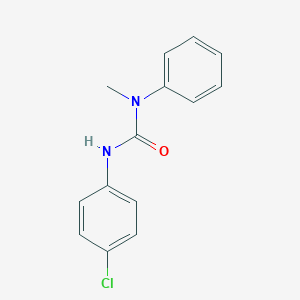

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine, also known as R-NMTQA, is a synthetic drug belonging to the class of quinolines. It is an analogue of the naturally occurring neurotransmitter dopamine and has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. R-NMTQA has been shown to be a potent agonist of the D2 and D3 dopamine receptors, making it a promising drug candidate for the treatment of conditions such as Parkinson’s disease, schizophrenia, and bipolar disorder.

Scientific Research Applications

Antioxidant Activity

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine and its derivatives have been evaluated for their antioxidant activities. The presence of OH and NH2 groups ortho to the heterocyclic NH group significantly increases the antioxidant activity of these compounds, with some derivatives showing higher activity than standard antioxidants like BHT and Nonflex AW (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Kinetic Resolution and Synthetic Applications

Kinetic resolution of racemic compounds involving this compound has been achieved through acylation, leading to the predominant formation of (R,S)-diastereoisomeric amides. This process allows for the isolation of enantiomerically enriched (R)-enantiomers of heterocyclic amines, demonstrating the compound's utility in asymmetric synthesis (Krasnov et al., 2003).

N-Methylation Using CO2 and H2

A novel approach for the N-methylation of quinolines, including this compound, using CO2 and H2 has been reported. This method employs Ru-triphos complexes as catalysts and achieves high yields, showcasing an efficient and sustainable pathway for synthesizing methylated tetrahydroquinolines (He et al., 2017).

Neuroprotective Effects

Research indicates that certain tetrahydroquinoline derivatives may possess neuroprotective properties, potentially beneficial for conditions like Parkinson's disease. These compounds, including this compound, have been found to protect dopaminergic neurons against various neurotoxins, suggesting their role in neuroprotection and their potential as lead compounds for developing new therapeutic agents (Kotake et al., 2005).

properties

IUPAC Name |

(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDMUSPYIULEGD-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=CC=CC=C2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432868 |

Source

|

| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166742-75-2 |

Source

|

| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)